Metalkonium chloride

概要

説明

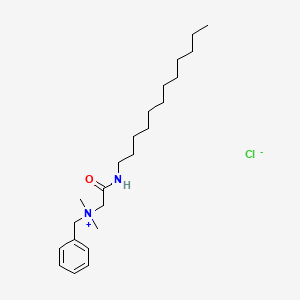

メタリコン塩化物は、分子式が C23H41ClN2O である第四級アンモニウム化合物です 。その界面活性剤としての特性で知られており、様々な工業用途や科学用途で広く利用されています。 この化合物は、IUPAC 名であるベンゼンメタナムイニウム、N-[2-(ドデシルアミノ)-2-オキソエチル]-N,N-ジメチル-、塩化物 (1:1) とも呼ばれます .

製造方法

合成経路と反応条件

メタリコン塩化物は、ベンジルクロリドとドデシルアミンを反応させ、その後ジメチルアミンを添加することによって合成できます 。反応は通常、エタノールやアセトンなどの有機溶媒中で行われ、生成物は再結晶によって精製されます。

工業生産方法

工業的には、メタリコン塩化物は、大規模なバッチ式反応器を用いて生産されます。このプロセスは、反応物の連続添加と副生成物の除去を含むことで、高収率と高純度を達成しています。 最終生成物は通常、濃縮水溶液として得られます .

準備方法

Synthetic Routes and Reaction Conditions

Metalkonium chloride can be synthesized through the reaction of benzyl chloride with dodecylamine, followed by the addition of dimethylamine . The reaction typically occurs in an organic solvent such as ethanol or acetone, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale batch reactors. The process involves the continuous addition of reactants and the removal of by-products to ensure high yield and purity. The final product is often obtained as a concentrated aqueous solution .

化学反応の分析

反応の種類

メタリコン塩化物は、以下のような様々な化学反応を起こします。

酸化: この化合物は酸化されて、対応する酸化物を形成します。

還元: アミンを形成するために還元される可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素があります。

還元: 水素化リチウムアルミニウムなどの還元剤が使用されます。

主要な生成物

酸化: 酸化物や水酸化物の形成。

還元: 第一級アミンと第二級アミンの形成。

置換: 様々な置換アンモニウム化合物の形成.

科学的研究の応用

Pharmaceutical Applications

1. Active Ingredient in Oral and Ocular Products

Cetalkonium chloride is primarily used as an active ingredient in formulations for treating oral conditions, such as mouth ulcers and denture sores. Products like Bonjela and Pansoral incorporate cetalkonium chloride at concentrations typically around 0.01% (w/w) to provide analgesic effects. Its low solubility limits its bactericidal activity, but it remains effective in alleviating pain associated with oral lesions .

2. Ophthalmic Formulations

In ophthalmology, cetalkonium chloride serves as a cationic emulsifier in oil-in-water nanoemulsions, enhancing the delivery of active ingredients across the ocular surface. Products like Cationorm and Retaine MGD utilize cetalkonium chloride to stabilize emulsions and improve bioadhesion to negatively charged ocular tissues, facilitating drug penetration and promoting healing of corneal lesions .

Biochemical and Biological Applications

1. Bioadhesive Properties

The cationic nature of cetalkonium chloride allows it to create bioadhesive formulations that enhance the stability and efficacy of drugs applied topically or systemically. This property is particularly useful in developing formulations that require prolonged contact with biological tissues .

2. Antimicrobial Activity

Cetalkonium chloride exhibits antimicrobial properties, making it suitable for use as a disinfectant and preservative in various pharmaceutical preparations. It has been studied for its effectiveness against different bacterial strains, although some resistance has been noted in specific contexts .

Surfactant Applications

1. Emulsification and Stabilization

Cetalkonium chloride functions effectively as a surfactant in numerous industrial applications. Its ability to reduce surface tension makes it valuable in formulating creams, lotions, and other emulsified products. The compound's amphiphilic characteristics allow it to stabilize emulsions by creating a positive charge at the oil-water interface, which prevents coalescence of droplets .

2. Cleaning Products

As a component in cleaning agents, cetalkonium chloride acts as a germicide and fungicide, contributing to the antimicrobial efficacy of household cleaners .

Regulatory Status

Cetalkonium chloride is recognized by regulatory bodies such as the FDA and is included in the list of approved over-the-counter ingredients for topical applications. Its highest authorized concentration for topical use is 0.1% .

Case Studies

作用機序

メタリコン塩化物の作用機序は、細胞膜内の分子間相互作用の破壊に関与しています。 この破壊は、細胞膜の脂質二重層の解離につながり、細胞膜の透過性制御を損ない、細胞内容物の漏出を引き起こします 。 この化合物は、細胞膜内の脂質二重層とタンパク質を標的にし、細胞溶解と死につながります .

類似化合物との比較

類似化合物

ベンザルコニウム塩化物: 抗菌作用が類似した別の第四級アンモニウム化合物です.

セチルピリジニウム塩化物: 防腐剤や消毒剤として使用されます.

ドデシルトリメチルアンモニウム塩化物: 洗剤や柔軟剤で一般的に使用されます.

独自性

メタリコン塩化物は、疎水性と親水性のバランスが取れた独自の分子構造を持つことで際立っています。 このバランスは、他の類似化合物と比較して、界面活性剤と抗菌剤としての効果を高めています .

生物活性

Metalkonium chloride, specifically cetalkonium chloride (CKC), is a quaternary ammonium compound widely recognized for its antimicrobial properties and applications in various pharmaceutical formulations. This article delves into the biological activity of cetalkonium chloride, examining its mechanisms of action, efficacy against different microbial strains, and its role in drug delivery systems.

Cetalkonium chloride exhibits its biological activity primarily through its cationic nature, which allows it to interact effectively with negatively charged microbial cell membranes. The mechanism can be summarized as follows:

- Membrane Disruption : CKC disrupts the integrity of microbial cell membranes, leading to leakage of cytoplasmic contents. This disruption is attributed to the formation of a positive charge that interacts with the negatively charged components of the cell membrane, causing destabilization and eventual lysis of the cell .

- Protein Denaturation : The compound also denatures proteins within the microbial cells, further contributing to its antimicrobial effects. This action inhibits essential cellular functions, resulting in cell death .

- Biofilm Penetration : CKC has demonstrated effectiveness against biofilms formed by pathogens like Pseudomonas aeruginosa. Its ability to penetrate biofilms enhances its antimicrobial efficacy, making it a valuable agent in treating chronic infections .

Antimicrobial Efficacy

The antimicrobial activity of cetalkonium chloride has been extensively studied against various bacterial strains. Below is a summary table illustrating its effectiveness against different microorganisms:

Case Studies

- Combined Gel Efficacy : A study evaluated a gel containing choline salicylate and cetalkonium chloride against various strains of Pseudomonas aeruginosa, Staphylococcus spp., and Streptococcus spp. Results indicated that while Staphylococcus spp. showed varying degrees of sensitivity, Pseudomonas aeruginosa was largely resistant to treatment with CKC .

- Biofilm Disruption : Research highlighted the synergistic effect of copper ions combined with quaternary ammonium compounds like CKC against biofilms formed by Pseudomonas aeruginosa. This combination significantly increased susceptibility and reduced biofilm viability .

Applications in Drug Delivery

Cetalkonium chloride is not only an antimicrobial agent but also plays a crucial role in enhancing drug delivery systems:

- Ocular Drug Delivery : CKC is utilized in cationic oil-in-water nanoemulsions for ophthalmic applications. Its ability to adhere to negatively charged ocular surfaces improves the bioavailability of active pharmaceutical ingredients, facilitating better therapeutic outcomes in treating ocular conditions .

- Emulsification Properties : Due to its amphiphilic nature, CKC serves as an effective emulsifier in various formulations, stabilizing oil-in-water emulsions and enhancing the release profiles of encapsulated drugs .

Safety and Regulatory Status

Cetalkonium chloride has been recognized for its safety profile when used within regulated concentrations (typically up to 0.1% for topical applications). It is included in several over-the-counter products for oral and ocular use, demonstrating both efficacy and patient tolerance over decades of clinical use .

特性

IUPAC Name |

benzyl-[2-(dodecylamino)-2-oxoethyl]-dimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H40N2O.ClH/c1-4-5-6-7-8-9-10-11-12-16-19-24-23(26)21-25(2,3)20-22-17-14-13-15-18-22;/h13-15,17-18H,4-12,16,19-21H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLOBWZNRYGBRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCNC(=O)C[N+](C)(C)CC1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H41ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20878647 | |

| Record name | Dodecarbonium Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100-95-8 | |

| Record name | Quartolan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metalkonium chloride [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecarbonium Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl[2-(dodecylamino)-2-oxoethyl]dimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.641 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METALKONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IM6BZ8F57J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。